4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane
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Overview
Description
4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane is a complex organic compound known for its unique structure and properties. It belongs to the class of cryptands, which are cyclic or polycyclic compounds capable of forming stable complexes with metal ions. This compound is particularly notable for its ability to act as a phase transfer catalyst, facilitating the transfer of ions from one phase to another .
Preparation Methods
The synthesis of 4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of ethylene glycol derivatives with nitrogen-containing compounds in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized cryptands, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane involves its ability to form stable complexes with metal ions. The compound’s structure allows it to encapsulate metal ions, effectively trapping them within its molecular framework. This property is utilized in various applications, from catalysis to drug delivery .
Comparison with Similar Compounds
4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane can be compared with other cryptands, such as:
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane: Similar in structure but with different ring sizes, affecting its complexation properties.
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Another cryptand with additional oxygen atoms, providing different binding characteristics.
The uniqueness of this compound lies in its specific ring size and the resulting complexation properties, making it suitable for particular applications where other cryptands may not be as effective .
Properties
CAS No. |
119017-39-9 |
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Molecular Formula |
C18H36N2O5 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4,7,13,16,22-pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane |
InChI |
InChI=1S/C18H36N2O5/c1-3-19-5-11-22-15-17-24-13-7-20(4-2-10-21-9-1)8-14-25-18-16-23-12-6-19/h1-18H2 |
InChI Key |
PZLLSDKIBVWMHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCOCCOCCN(CCCOC1)CCOCCOCC2 |
Origin of Product |
United States |
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